molecular formula C15H20O4 B14488651 6-Ethoxy-2-oxohexyl benzoate CAS No. 63521-04-0

6-Ethoxy-2-oxohexyl benzoate

Katalognummer: B14488651
CAS-Nummer: 63521-04-0
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: MBDCTPVRRNHYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-2-oxohexyl benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of an ethoxy group, a ketone group, and a benzoate group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-oxohexyl benzoate typically involves the esterification of benzoic acid with 6-ethoxy-2-oxohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Benzoic acid+6-ethoxy-2-oxohexanolH2SO46-Ethoxy-2-oxohexyl benzoate+H2O\text{Benzoic acid} + \text{6-ethoxy-2-oxohexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Benzoic acid+6-ethoxy-2-oxohexanolH2​SO4​​6-Ethoxy-2-oxohexyl benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-oxohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: 6-Ethoxy-2-hydroxyhexyl benzoate.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-oxohexyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-oxohexyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the ketone and ethoxy groups.

    Methyl benzoate: Another ester with a simpler structure.

    Isopropyl benzoate: Contains an isopropyl group instead of an ethoxy group.

Uniqueness

6-Ethoxy-2-oxohexyl benzoate is unique due to the presence of both an ethoxy group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

63521-04-0

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

(6-ethoxy-2-oxohexyl) benzoate

InChI

InChI=1S/C15H20O4/c1-2-18-11-7-6-10-14(16)12-19-15(17)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI-Schlüssel

MBDCTPVRRNHYFD-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCCC(=O)COC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.